The synthesis of imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide typically involves several key steps:
Modern industrial approaches may employ continuous flow systems that enhance efficiency by minimizing the isolation of intermediates, thereby streamlining the production process .
The molecular structure of imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide can be described as follows:
The InChI representation for this compound is InChI=1S/C6H4N2O2S.BrH/c9-5(10)4-3-8-1-2-11-6(8)7-4;/h1-3H,(H,9,10);1H
, which provides a standardized way to describe its chemical structure .
Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide participates in various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance biological activity or tailor it for specific applications .
The mechanism of action for imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide primarily involves its role as an enzyme inhibitor. Studies have shown that derivatives of this compound exhibit significant activity against various biological targets, including proteins involved in disease pathways.
For instance, molecular docking studies have indicated that these compounds can effectively bind to target sites on enzymes, inhibiting their function and thereby disrupting metabolic processes in pathogens such as Mycobacterium tuberculosis. The binding interactions often involve hydrogen bonding and hydrophobic interactions with key amino acids at the active site of the enzyme .
The physical and chemical properties of imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide include:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide has several scientific applications:
Imidazo[2,1-b]thiazole represents a fused bicyclic heterocycle with exceptional versatility in drug discovery. Its structure combines electron-rich nitrogen atoms with a sulfur-containing thiazole ring, enabling diverse non-covalent interactions with biological targets. This scaffold is chemically stable and amenable to functionalization at multiple positions (C-2, C-5, and C-6), making it a strategic template for designing pharmacologically active molecules [2] [6]. The core structure is documented in PubChem (CID 2759354) with the molecular formula C₆H₄N₂O₂S and a SMILES string "OC(=O)c1cn2ccsc2n1" [1] [5]. Its crystalline hydrobromide salt form (CAS 773841-78-4) is commercially available for research, with storage requiring an inert atmosphere at 2–8°C [9].
Pharmacological studies validate this scaffold’s significance:
Table 1: Bioactive Imidazo[2,1-b]thiazole Derivatives
Compound | R-Group/Modification | Biological Activity | Potency |
---|---|---|---|
5a–c | Spirothiazolidinone derivatives | Antitubercular | MIC < 10 μM [2] |
6d | 4-Hydroxyphenyl-methylhydrazone | Anti-Coxsackie B4 virus | Significant [6] |
9ae | Sulfonyl-piperazine conjugate | hCA II inhibition | Kᵢ = 57.7 μM [4] |
IT10 | 4-Nitrophenyl-triazole carboxamide | Anti-M. tuberculosis | IC₅₀ = 2.32 μM [10] |
The carboxylic acid group at the C-6 position critically enhances the pharmacophore’s ability to engage biological targets. This moiety serves as:
Functionalization strategies include:
Converting imidazo[2,1-b]thiazole-6-carboxylic acid to its hydrobromide salt addresses key pharmaceutical challenges:
Table 2: Impact of Hydrobromide Salt Formation on Compound Properties
Property | Free Acid | Hydrobromide Salt | Advantage |
---|---|---|---|
Aqueous Solubility | Low (≤1 mg/mL) | High (>50 mg/mL) | Enhanced bioassay compatibility |
Melting Point | Variable/decomposition | Defined (153–286°C) | Improved crystallinity |
Synthetic Yield* | 70–80% for acyl-hydrazones | 87–95% for spiro derivatives | Higher reaction efficiency |
Stability | Air-sensitive | Stable at 2–8°C (inert gas) | Long-term storage feasibility |
*Data from spirothiazolidinone syntheses [2]
Table 3: Key Derivatives and Biological Activities
Compound Class | Structure | Primary Activity | Key Finding |
---|---|---|---|
Acyl-hydrazones (4a-d) | Cycloalkylidene acetohydrazides | Antimycobacterial lead | 92–95% synthesis yield [2] |
Spirothiazolidinones (5a-d) | Cyclic imine fused at C-6 | Anti-TB/antiviral | MIC < 10 μM for 5a–c [6] |
Triazole carboxamides (IT06) | Benzo-imidazo-thiazole-triazole | Anti-M. tuberculosis | IC₅₀ = 2.03 μM; selectivity >128 μM (MRC-5 cells) [10] |
The strategic incorporation of the hydrobromide counterion thus enables practical exploitation of this scaffold’s therapeutic potential, balancing solubility, stability, and synthetic accessibility. Ongoing research focuses on salt forms of advanced derivatives (e.g., triazole carboxamides) to accelerate preclinical development [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7